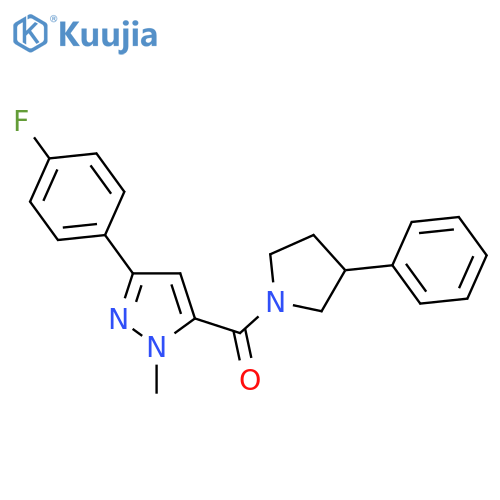

Cas no 1396847-14-5 (3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole)

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- VU0543087-1

- (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylpyrrolidin-1-yl)methanone

- 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole

- AKOS024547301

- F6279-0039

- 1396847-14-5

-

- インチ: 1S/C21H20FN3O/c1-24-20(13-19(23-24)16-7-9-18(22)10-8-16)21(26)25-12-11-17(14-25)15-5-3-2-4-6-15/h2-10,13,17H,11-12,14H2,1H3

- InChIKey: NDLFXLBHTGFAMP-UHFFFAOYSA-N

- SMILES: FC1C=CC(=CC=1)C1C=C(C(N2CCC(C3C=CC=CC=3)C2)=O)N(C)N=1

計算された属性

- 精确分子量: 349.15904043g/mol

- 同位素质量: 349.15904043g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 26

- 回転可能化学結合数: 3

- 複雑さ: 488

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.1Ų

- XLogP3: 3.7

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6279-0039-15mg |

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole |

1396847-14-5 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6279-0039-2mg |

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole |

1396847-14-5 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6279-0039-5μmol |

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole |

1396847-14-5 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6279-0039-3mg |

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole |

1396847-14-5 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6279-0039-2μmol |

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole |

1396847-14-5 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6279-0039-5mg |

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole |

1396847-14-5 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6279-0039-20mg |

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole |

1396847-14-5 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6279-0039-10mg |

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole |

1396847-14-5 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6279-0039-1mg |

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole |

1396847-14-5 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6279-0039-10μmol |

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole |

1396847-14-5 | 10μmol |

$69.0 | 2023-09-09 |

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole 関連文献

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazoleに関する追加情報

Introduction to 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole (CAS No. 1396847-14-5)

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 1396847-14-5, represents a confluence of advanced heterocyclic chemistry and medicinal innovation. Its molecular structure incorporates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development.

The core framework of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole consists of a pyrazole ring, which is a well-documented scaffold in medicinal chemistry for its ability to modulate various biological pathways. The presence of a 4-fluorophenyl group at the 3-position of the pyrazole ring introduces a fluorine atom, a substituent known for its ability to enhance metabolic stability and binding affinity. This fluorine atom can also participate in hydrophobic interactions, further influencing the compound's pharmacokinetic profile.

At the 5-position of the pyrazole ring, the compound features a 3-phenylpyrrolidine-1-carbonyl moiety. This bulky group not only contributes to the overall complexity of the molecule but also provides additional binding sites for interaction with biological targets. The pyrrolidine ring itself is another common pharmacophore in drug design, known for its role in modulating enzyme activity and receptor binding. The carbonyl group within this moiety can form hydrogen bonds, enhancing the compound's interaction with biological systems.

The 1-methyl substituent at the 1-position of the pyrazole ring further diversifies the compound's chemical properties. Methyl groups are frequently incorporated into drug molecules to improve solubility, metabolic stability, and overall bioavailability. The combination of these structural elements makes 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole a versatile scaffold for developing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of such compounds with greater accuracy. Studies using virtual screening and docking simulations have suggested that 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole may exhibit inhibitory effects on several key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative diseases. These predictions are supported by experimental data from preliminary in vitro assays.

In particular, the 4-fluorophenyl group has been shown to enhance the binding affinity of small molecule inhibitors to target proteins. This property is particularly valuable in drug development, where even small improvements in binding affinity can lead to significant therapeutic benefits. The fluorine atom's ability to participate in both hydrophobic interactions and weak hydrogen bonding makes it an ideal substituent for optimizing drug-like properties.

The 3-phenylpyrrolidine-1-carbonyl moiety has also been implicated in several pharmacological pathways. For instance, phenylpyrrolidine derivatives have been reported to interact with receptors and enzymes involved in pain modulation, cardiovascular function, and central nervous system (CNS) disorders. The incorporation of this moiety into 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole suggests potential therapeutic applications in these areas.

Current research is focused on synthesizing analogs of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole to optimize its pharmacological profile. By modifying various substituents within the molecule, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties. Techniques such as high-throughput screening (HTS) and structure-based drug design (SBDD) are being employed to identify promising derivatives.

The synthesis of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis, are being explored to improve efficiency and scalability. These approaches not only enhance the accessibility of the compound but also allow for greater flexibility in designing novel derivatives.

Evaluation of the compound's safety profile is another critical aspect of its development. Preclinical studies are being conducted to assess its toxicity, immunogenicity, and potential side effects. These studies involve both in vitro cell-based assays and in vivo animal models to provide comprehensive data on its safety and efficacy.

The potential therapeutic applications of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole are broad and diverse. Initial findings suggest that it may have applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease by inhibiting key pro-inflammatory cytokines. Additionally, its structural features make it a candidate for developing treatments against certain types of cancer by targeting enzymes involved in tumor growth and metastasis.

Moreover, the compound's ability to interact with CNS receptors positions it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. By modulating neurotransmitter activity and reducing oxidative stress, it may help mitigate symptoms associated with these conditions.

In conclusion,3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole (CAS No. 1396847-14-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Ongoing research aims to further elucidate its mechanisms of action and explore new therapeutic applications. As our understanding of molecular interactions continues to evolve, compounds like this one hold great promise for addressing some of today's most challenging medical conditions.

1396847-14-5 (3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole) Related Products

- 1968642-97-8(Tert-butyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate)

- 2171839-41-9(5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine)

- 2229636-41-1(2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol)

- 2228295-82-5(2-5-(dimethylamino)-3H-imidazo4,5-bpyridin-2-ylacetic acid)

- 2171596-27-1(tert-butyl 3-(1-amino-2-methylcyclopropyl)-3-hydroxypyrrolidine-1-carboxylate)

- 913542-80-0(4-(4-Bromophenyl)piperidine-4-carboxylic acid)

- 186644-16-6(pent-4-yn-2-ylbenzene)

- 2228604-47-3(1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine)

- 263844-80-0(Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI))

- 1448027-37-9(2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}acetamide)